N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide is a synthetic organic compound characterized by the presence of iodine atoms, a hydroxyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with pyridine-4-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atoms.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide
- N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]furan-2-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the pyridine ring, which can enhance its binding affinity to certain biological targets. Additionally, the iodine atoms can increase the compound’s overall molecular weight and influence its pharmacokinetic properties.
Properties
Molecular Formula |
C13H9I2N3O2 |
---|---|
Molecular Weight |
493.04 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9I2N3O2/c14-10-5-9(12(19)11(15)6-10)7-17-18-13(20)8-1-3-16-4-2-8/h1-7,19H,(H,18,20)/b17-7+ |
InChI Key |
POFCEJHAWCZDHA-REZTVBANSA-N |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
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